molecular formula C12H18O B14734803 2-(Ethoxymethyl)-1,3,5-trimethylbenzene CAS No. 6319-71-7

2-(Ethoxymethyl)-1,3,5-trimethylbenzene

Cat. No.: B14734803
CAS No.: 6319-71-7
M. Wt: 178.27 g/mol
InChI Key: CKNWQGUREDOPBC-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)-1,3,5-trimethylbenzene is a derivative of mesitylene (1,3,5-trimethylbenzene), a symmetric aromatic compound characterized by a benzene ring with three electron-donating methyl groups . The introduction of an ethoxymethyl group at the 2-position creates a unique steric and electronic environment, making this compound a valuable intermediate in organic synthesis and materials science research. Its potential applications include serving as a precursor for ligands in organometallic chemistry, where the mesityl group is known to stabilize metal centers due to its high steric demand , and as a building block for the synthesis of more complex molecular architectures, such as dendrimers or porous organic polymers. In chemical synthesis, the compound can undergo reactions typical of alkyl aryl ethers, such as cleavage to form alcohols or phenols, or further functionalization of the aromatic ring. Given that the parent compound mesitylene is a component of coal tar and a known volatile organic compound (VOC) , careful handling is essential. Researchers should consult the Safety Data Sheet for specific hazard information. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6319-71-7

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2-(ethoxymethyl)-1,3,5-trimethylbenzene

InChI

InChI=1S/C12H18O/c1-5-13-8-12-10(3)6-9(2)7-11(12)4/h6-7H,5,8H2,1-4H3

InChI Key

CKNWQGUREDOPBC-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C=C(C=C1C)C)C

Origin of Product

United States

Elucidation of Reaction Mechanisms and Reactivity of 2 Ethoxymethyl 1,3,5 Trimethylbenzene

Mechanistic Investigations of the Ethoxymethyl Functional Group

The ethoxymethyl group, -CH₂OCH₂CH₃, is attached to the aromatic ring at a benzylic position. This specific location significantly influences its reactivity, particularly at the benzylic carbon and the ether linkage. The enhanced reactivity of benzylic positions is a well-established principle in organic chemistry, attributed to the ability of the adjacent aromatic ring to stabilize reactive intermediates such as carbocations and radicals through resonance. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com

Electrophilic and Nucleophilic Pathways at the Benzylic Carbon

The benzylic carbon of the ethoxymethyl group is a key site for chemical reactions. Its reactivity is largely due to the stability of the corresponding benzylic carbocation that can form during unimolecular reactions (Sₙ1 and E1). chemistrysteps.com The positive charge on the benzylic carbon can be delocalized into the π-electron system of the trimethylbenzene ring, which significantly lowers the activation energy for its formation. chemistrysteps.comfiveable.me This stabilization makes 2-(ethoxymethyl)-1,3,5-trimethylbenzene particularly susceptible to reactions that proceed through a carbocation intermediate, such as acid-catalyzed cleavage of the ether bond. fiveable.me

Conversely, the benzylic carbon can also be a target for direct nucleophilic attack via a bimolecular (Sₙ2) mechanism. Although Sₙ1 pathways are often favored for benzylic systems, Sₙ2 reactions can occur, especially with strong nucleophiles and under conditions that disfavor carbocation formation. chemistrysteps.com

Furthermore, the benzylic C-H bonds are weaker than typical alkyl C-H bonds, with bond dissociation energies around 90 kcal/mol. masterorganicchemistry.com This weakness makes the benzylic position susceptible to free-radical reactions, such as radical halogenation. chemistrysteps.commasterorganicchemistry.com

Reaction TypeIntermediate/Transition StateKey Factors Influencing Pathway
Sₙ1/E1 Resonance-stabilized benzylic carbocationPolar, protic solvents; weak nucleophiles/bases; acid catalysis
Sₙ2 Pentacoordinate transition stateStrong nucleophiles; polar, aprotic solvents; sterically unhindered substrate
Free Radical Resonance-stabilized benzylic radicalRadical initiators (e.g., light, heat); non-polar solvents

Stability and Transformability of the Ether Linkage

Ethers are generally known for their chemical stability and are often used as protecting groups in organic synthesis. wikipedia.org However, benzylic ethers, such as the ethoxymethyl group in the title compound, exhibit distinct reactivity that allows for their selective cleavage. fiveable.meorganic-chemistry.org

The ether linkage is most commonly cleaved under acidic conditions. fiveable.mewikipedia.org The mechanism involves the initial protonation of the ether oxygen, followed by either an Sₙ1 or Sₙ2 pathway. Given the stability of the benzylic carbocation of this compound, the Sₙ1 pathway is highly probable. In this mechanism, the protonated ether departs as ethanol (B145695), leaving behind a resonance-stabilized benzylic carbocation, which is then captured by a nucleophile. fiveable.me

Another prevalent method for cleaving benzylic ethers is catalytic hydrogenolysis. organic-chemistry.org This reaction typically employs a palladium catalyst (e.g., Pd/C) and a source of hydrogen (e.g., H₂ gas). The process results in the cleavage of the carbon-oxygen bond at the benzylic position, yielding toluene (B28343) and ethanol. This method is particularly useful due to its mild conditions. organic-chemistry.org

Aromatic Ring Reactivity and Substituent Effects on the 1,3,5-Trimethylbenzene Core

The 1,3,5-trimethylbenzene aromatic core is highly activated towards electrophilic attack due to the presence of three electron-donating methyl groups. minia.edu.egstudymind.co.uk The addition of a fourth activating group, the ethoxymethyl substituent, further enhances this reactivity.

Oxidation Reactions of the Trimethylbenzene Ring and Alkyl Chains

While the aromatic ring itself is resistant to oxidation due to its inherent stability, the alkyl side chains are susceptible to degradation under strong oxidizing conditions. msu.edulibretexts.org The benzylic hydrogens of the methyl groups are activated towards oxidation. msu.edulibretexts.org Treatment with potent oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl groups to carboxylic acids. chemistrysteps.commasterorganicchemistry.com For 1,3,5-trimethylbenzene, this reaction would yield 1,3,5-benzenetricarboxylic acid. This oxidation requires the presence of at least one hydrogen atom on the benzylic carbon; fully substituted benzylic carbons are resistant to this reaction. chemistrysteps.comlibretexts.org

Oxidizing AgentSubstrate SiteTypical Product
KMnO₄ (hot, acidic)Alkyl side-chains (with benzylic H)Carboxylic acid (-COOH)
Na₂Cr₂O₇ / H₂SO₄Alkyl side-chains (with benzylic H)Carboxylic acid (-COOH)
O₃ (Ozonolysis)Aromatic RingDicarbonyl compounds

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. byjus.com The rate and regioselectivity of the reaction are governed by the substituents already present on the ring. lumenlearning.comcutm.ac.in In this compound, all four substituents (three methyl groups and one ethoxymethyl group) are classified as activating, electron-donating groups. minia.edu.egstudymind.co.uk

Activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. msu.edulibretexts.org

Methyl groups (-CH₃): Activating and ortho, para-directing.

Ethoxymethyl group (-CH₂OCH₂CH₃): As an alkyl-type group, it is also activating and ortho, para-directing.

In the this compound molecule, the available positions for substitution are at carbons 4 and 6. Due to the molecule's symmetry, these two positions are chemically equivalent. The directing effects of the four existing groups converge to strongly favor substitution at these sites.

The methyl group at C1 directs ortho to C6.

The ethoxymethyl group at C2 directs para to C5 (occupied) and ortho to C1 and C3 (occupied). Its influence on the unoccupied positions is weaker.

The methyl group at C3 directs ortho to C4.

The methyl group at C5 directs ortho to C4 and C6.

The combined, reinforcing directive effects of the methyl groups at C3 and C5 on the C4 position, and the methyl groups at C1 and C5 on the C6 position, make these sites highly nucleophilic and the exclusive points of attack for most electrophiles. msu.edu

Photochemical and Atmospheric Reaction Mechanisms of Trimethylbenzenes

Trimethylbenzenes (TMBs) are common volatile organic compounds (VOCs) in the atmosphere, originating from sources like vehicle emissions and industrial solvents. copernicus.orgnih.govtexas.gov Their primary atmospheric fate is degradation initiated by photochemical reactions, predominantly with the hydroxyl (OH) radical. copernicus.orgrsc.orgdoaj.org The atmospheric lifetime of 1,3,5-TMB is estimated to be approximately 4 hours under typical atmospheric OH concentrations. rsc.org

The reaction between TMB and OH radicals proceeds via two main initial pathways:

OH radical addition to the aromatic ring: This is the dominant channel, where the OH radical adds to one of the ring carbons, forming a resonance-stabilized hydroxycyclohexadienyl-type radical (TMB-OH adduct). copernicus.orgrsc.org

H-atom abstraction from a methyl group: This is a minor channel that leads to the formation of a dimethylbenzyl radical and water. copernicus.org

Following the initial OH addition, the TMB-OH adduct reacts rapidly with molecular oxygen (O₂) to form a peroxy radical. rsc.orgrsc.org This peroxy radical is a key intermediate that can undergo a variety of complex subsequent reactions, significantly contributing to the formation of secondary organic aerosol (SOA) and photochemical smog. copernicus.orgrsc.orgepa.gov These reactions include:

Cyclization: The peroxy radical can cyclize to form bicyclic radicals, which further react with O₂ to yield bicyclic peroxy and alkoxyl radicals. rsc.org

Ring-opening: The bicyclic alkoxyl radicals can undergo ring-opening to form various dicarbonyl and unsaturated carbonyl products, such as methylglyoxal. rsc.orgrsc.orgresearchgate.net

Autoxidation: The peroxy radicals can undergo intramolecular hydrogen shifts followed by O₂ addition, leading to the rapid formation of highly oxygenated molecules (HOMs). copernicus.orgdoaj.orgsemanticscholar.org

Accretion Reactions: Two C₉ peroxy radicals can combine to form C₁₈ dimer products. copernicus.orgdoaj.org

The presence of nitrogen oxides (NOx) in the atmosphere can alter these pathways, generally suppressing the formation of HOMs and favoring the production of organonitrates. copernicus.orgdoaj.org

Atmospheric ReactantPrimary Reaction PathwayKey IntermediatesMajor Products
OH Radical Addition to aromatic ringTMB-OH adduct, Peroxy radicals, Bicyclic radicalsTrimethylphenols, Dicarbonyls (e.g., methylglyoxal), Highly Oxygenated Molecules (HOMs), Secondary Organic Aerosol (SOA)
OH Radical H-atom abstraction from -CH₃Dimethylbenzyl radicalDimethylbenzaldehydes

Hydroxyl Radical Initiated Oxidation Pathways

The atmospheric degradation of 1,3,5-trimethylbenzene (TMB) is predominantly initiated by hydroxyl (OH) radicals, particularly during the daytime. researchgate.net This process is a key step in the formation of secondary organic aerosols (SOA) and ozone in urban environments. researchgate.net The reaction between TMB and OH radicals can proceed through two main pathways: hydrogen abstraction from one of the methyl groups, or OH addition to the aromatic ring. rsc.org

The OH addition to the aromatic ring is the dominant pathway, accounting for the majority of the initial reaction. rsc.orgresearchgate.net This addition is rapid and leads to the formation of a TMB-OH adduct, a type of hydroxycyclohexadienyl radical. rsc.org This adduct is not stable and rapidly reacts with molecular oxygen (O₂) in the atmosphere to form peroxy radicals (RO₂). rsc.org

From this peroxy radical stage, the reaction can proceed through several complex pathways:

Formation of Phenolic Compounds: The TMB-OH-O₂ peroxy radical can lead to the formation of trimethylphenols. rsc.org

Bicyclic Peroxy Radical Formation: The peroxy radical can undergo intramolecular cyclization to form a bicyclic peroxy radical. nih.gov This bicyclic intermediate is a crucial step leading to the eventual breaking of the aromatic ring. nih.gov

Ring-Opening: The bicyclic radicals can further react with O₂ to form bicyclic peroxy and alkoxy radicals. nih.gov These alkoxy radicals can then undergo ring-cleavage, leading to the formation of a variety of smaller, oxygenated products such as dicarbonyls (e.g., methylglyoxal) and unsaturated carbonyls. researchgate.netnih.govresearchgate.net

Theoretical studies have calculated that the formation of the TMB-OH adduct is the most favorable initial step, with a subsequent cascade of reactions leading to the various observed products. rsc.org The lifetime of TMB in the atmosphere is estimated to be around 4 hours under typical atmospheric OH concentrations, highlighting its rapid degradation. rsc.org

Formation of Highly Oxygenated Organic Molecules (HOMs)

A significant pathway in the oxidation of 1,3,5-trimethylbenzene is the formation of Highly Oxygenated Organic Molecules (HOMs). copernicus.org HOMs are organic compounds with a high oxygen-to-carbon ratio (typically containing six or more oxygen atoms) and are known to be important in the formation of new atmospheric particles. researchgate.net

The formation of HOMs from TMB is initiated by the reaction with OH radicals, leading to a peroxy radical (RO₂). researchgate.net This RO₂ radical can then undergo a process called autoxidation, which involves a series of intramolecular hydrogen shifts and subsequent O₂ additions. This process rapidly increases the oxygen content of the molecule without breaking the carbon backbone, leading to the formation of HOMs with O:C ratios up to 1.09. researchgate.net

Research has shown that the oxidation of TMB leads to a large number of C9 products (monomers) with 1 to 11 oxygen atoms. semanticscholar.org Furthermore, C18 products, which are presumed to be formed from the self-reaction or cross-reaction of two C9 peroxy radicals (accretion products or dimers), have also been observed. semanticscholar.org These dimer formations are particularly important for new particle formation due to their extremely low volatility. copernicus.org

The general mechanism for HOM formation from TMB can be summarized as:

OH addition to the TMB ring.

O₂ addition to form a peroxy radical (RO₂).

Autoxidation: A chain reaction of intramolecular H-shifts and further O₂ additions to form more highly oxygenated RO₂ radicals.

Termination: The highly oxygenated RO₂ radical can react with other radicals (like HO₂ or another RO₂) to form stable, closed-shell HOM products. rsc.org

Observed Product Groups from 1,3,5-Trimethylbenzene Oxidation
Product CategoryGeneral FormulaSignificanceReference
HOM MonomersC₉HₓO₇₋₁₁Contribute to secondary organic aerosol (SOA) mass. semanticscholar.org
HOM Dimers (Accretion Products)C₁₈HₓOₙCrucial for new particle formation due to very low volatility. copernicus.org
Ring-Opening Productse.g., MethylglyoxalIndicates fragmentation of the aromatic ring. researchgate.netresearchgate.net
Organonitrates (in presence of NOx)C₉HₓNOₙFormation is enhanced in polluted environments. copernicus.org

Influence of Nitrogen Oxides (NOx) on Atmospheric Oxidation Products

The presence of nitrogen oxides (NOx = NO + NO₂), which are common pollutants in urban areas, significantly alters the oxidation pathways of 1,3,5-trimethylbenzene and the resulting product distribution. copernicus.org NOx influences the chemistry of the peroxy radicals (RO₂) that are central to the oxidation mechanism.

Under low-NOx or NOx-free conditions, the autoxidation pathway leading to HOMs and the self-reaction of RO₂ radicals to form dimers are dominant. copernicus.org However, in high-NOx environments, the reaction of RO₂ with nitric oxide (NO) becomes a competitive and often dominant pathway. researchgate.netcopernicus.org

The reaction of RO₂ with NO has several key consequences:

Suppression of HOMs and Dimers: The reaction RO₂ + NO competes directly with the autoxidation and dimerization pathways. copernicus.org This leads to a significant suppression of both HOM monomer and dimer formation as NOx concentrations increase. copernicus.org The reduction in dimer formation is particularly pronounced. copernicus.org

Formation of Organonitrates (ONs): A fraction of the RO₂ + NO reactions leads to the formation of organonitrates (RONO₂). copernicus.org Studies have observed an increase in various organonitrates, such as C₉H₁₃NO₈ and C₉H₁₅NO₁₀, at the expense of HOM accretion products as the NOx/TMB ratio increases. researchgate.net

Impact on New Particle Formation: Since HOM dimers are critical for driving new particle formation, their suppression under high NOx conditions leads to a reduction or complete inhibition of particle formation from TMB oxidation. copernicus.org

Essentially, NOx chemistry provides a faster termination pathway for the RO₂ radicals, short-circuiting the autoxidation chain reaction that leads to the most highly oxygenated products. copernicus.org This shift in chemical pathways means that in NOx-rich urban environments, the oxidation of TMB is less likely to contribute to new particle formation events compared to cleaner, low-NOx conditions. copernicus.org

Effect of NOx on 1,3,5-Trimethylbenzene Oxidation Pathways
ConditionDominant RO₂ FateMajor ProductsImpact on New Particle Formation (NPF)Reference
Low-NOx / NOx-freeAutoxidation, Dimerization (RO₂ + RO₂)Highly Oxygenated Molecules (HOMs), especially dimers.Enhanced NPF. copernicus.org
High-NOxReaction with NO (RO₂ + NO)Organonitrates (ONs), less oxygenated products.Suppressed NPF. researchgate.netcopernicus.org

Derivatives, Analogues, and Advanced Functional Materials Based on 2 Ethoxymethyl 1,3,5 Trimethylbenzene

Synthesis and Characterization of Substituted Ethoxymethylbenzene Analogues

The synthesis of analogues of 2-(ethoxymethyl)-1,3,5-trimethylbenzene primarily involves altering the alkoxy group or creating larger macromolecular structures through the reactive benzylic ether linkage.

Synthesis of Related Alkoxymethylated Aromatic Compounds

The synthesis of alkoxymethylated aromatic compounds, including ethoxymethyl derivatives of 1,3,5-trimethylbenzene (mesitylene), can be achieved through several established synthetic routes. A common method is the Williamson ether synthesis, which involves the reaction of a halomethylated aromatic compound with an alkoxide. For the parent compound, this would typically involve the reaction of 2-(chloromethyl)-1,3,5-trimethylbenzene with sodium ethoxide.

Another versatile method is the acid-catalyzed reaction of the aromatic hydrocarbon with formaldehyde (B43269) and an alcohol. This approach allows for the direct introduction of the alkoxymethyl group onto the aromatic ring. The choice of alcohol determines the nature of the resulting ether.

MethodReactantsGeneral ConditionsProduct
Williamson Ether Synthesis2-(Chloromethyl)-1,3,5-trimethylbenzene + Sodium EthoxideAnhydrous ethanol (B145695), refluxThis compound
Alkoxymethylation1,3,5-Trimethylbenzene + Formaldehyde + Methanol (B129727)Acid catalyst (e.g., HCl), heat2-(Methoxymethyl)-1,3,5-trimethylbenzene
Alkoxymethylation1,3,5-Trimethylbenzene + Paraformaldehyde + PropanolAcid catalyst (e.g., H₂SO₄), heat2-(Propoxymethyl)-1,3,5-trimethylbenzene

Dimerization and Polymerization via Ether Linkages

Benzylic ethers, such as this compound, possess the potential to undergo self-condensation reactions, particularly under acidic conditions, to form dimers, oligomers, and polymers. This reactivity stems from the stability of the intermediate benzylic carbocation. In the presence of a Brønsted or Lewis acid catalyst, the ethoxy group can be eliminated, generating a reactive electrophile that can then attack the aromatic ring of another monomer unit.

This process, a form of Friedel-Crafts alkylation, results in the formation of methylene (B1212753) bridges (-CH₂-) between the 1,3,5-trimethylbenzene units, creating a poly(benzyl ether) structure. Research has shown that benzyl (B1604629) methyl ethers can undergo self-condensation catalyzed by strong Brønsted acids like triflic acid or sulfuric acid to form hyper-cross-linked polymers. acs.org The properties of the resulting polymer, such as molecular weight and porosity, can be controlled by adjusting reaction conditions, including monomer concentration, catalyst choice, and temperature. acs.orgunivie.ac.at These materials are of interest for their high surface area and potential applications in catalysis and separation. univie.ac.at

Chemical Modifications of the 1,3,5-Trimethylbenzene Framework

The 1,3,5-trimethylbenzene (mesitylene) core of the molecule is highly susceptible to electrophilic aromatic substitution due to the activating and ortho-, para-directing effects of the three methyl groups. The ethoxymethyl group is also an activating ortho-, para-director. In this compound, the available positions for substitution are C4 and C6, which are electronically enriched and sterically accessible.

Halogenation and Introduction of Other Electrophilic Groups

Halogenation of the aromatic ring can be readily achieved using standard electrophilic substitution methods. For instance, bromination occurs easily in the presence of a catalyst such as iron(III) bromide (FeBr₃). wikipedia.org The reaction proceeds to substitute one or both of the available C4 and C6 positions.

The introduction of other electrophilic groups follows similar principles. For example, acylation via the Friedel-Crafts reaction would introduce an acyl group at the C4/C6 position, although the presence of the ether linkage requires careful selection of a Lewis acid catalyst to avoid side reactions.

ReactionReagentsTypical ConditionsPrimary Product
BrominationBr₂, FeBr₃Room temperature, inert solvent4-Bromo-2-(ethoxymethyl)-1,3,5-trimethylbenzene
ChlorinationCl₂, AlCl₃Low temperature, inert solvent4-Chloro-2-(ethoxymethyl)-1,3,5-trimethylbenzene

Nitrogen-Containing Derivatives via Nitration and Reduction

The introduction of nitrogen-containing functional groups is a key transformation for creating valuable intermediates. This is typically accomplished through a two-step sequence involving nitration followed by reduction.

Nitration: The aromatic ring can be nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid. chemistrysteps.comlibretexts.org This reaction introduces a nitro (-NO₂) group onto the ring. Due to the strong activating nature of the substituted benzene (B151609) ring, the reaction conditions, particularly temperature, must be carefully controlled to prevent multiple nitrations. libretexts.org The ether linkage may be sensitive to the harsh acidic conditions, potentially leading to cleavage as a side reaction. organic-chemistry.org The nitro group is directed to the C4 position.

Reduction: The resulting nitro-substituted compound can then be reduced to an amino (-NH₂) group. This reduction can be carried out using various methods, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or with reducing agents like tin and hydrochloric acid. This provides a route to 4-amino-2-(ethoxymethyl)-1,3,5-trimethylbenzene, a precursor for dyes, pharmaceuticals, and further synthetic modifications.

Introduction of Alkynyl and Other Carbonaceous Side Chains

Carbon-carbon bond-forming reactions, such as the Sonogashira coupling, are powerful tools for introducing alkynyl side chains onto the aromatic framework. wikipedia.org This reaction typically requires a halogenated precursor, such as 4-bromo-2-(ethoxymethyl)-1,3,5-trimethylbenzene.

The Sonogashira reaction involves the coupling of this aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This methodology allows for the synthesis of a wide array of derivatives where the alkyne can bear various functional groups, leading to materials with interesting electronic and optical properties.

Synthetic Sequence for Alkynylation:

Halogenation: Bromination of this compound to produce 4-bromo-2-(ethoxymethyl)-1,3,5-trimethylbenzene.

Coupling: Reaction of the bromo-derivative with a terminal alkyne (e.g., phenylacetylene) under Sonogashira conditions (Pd catalyst, CuI, amine base) to yield the corresponding 4-alkynyl-2-(ethoxymethyl)-1,3,5-trimethylbenzene. wikipedia.orgyoutube.com

This approach provides a modular way to construct complex molecular architectures based on the this compound scaffold.

Rational Design of Ligands and Organic Frameworks

Precursors for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

An exhaustive search has yielded no studies where this compound is utilized as a direct precursor for the synthesis of MOFs or COFs. The construction of these porous crystalline materials relies on the self-assembly of metal nodes and organic linkers. Typically, these linkers are multi-topic ligands bearing coordinating functional groups. The parent compound, mesitylene (B46885), can be functionalized to produce such linkers, for instance, by carboxylation to form trimesic acid, a common building block in MOF synthesis. However, the specific ethoxymethyl derivative has not been explored in this capacity.

Polydentate Ligand Architectures

Similarly, there is no available research on the incorporation of the this compound scaffold into polydentate ligand architectures. The design of such ligands is crucial for creating stable and catalytically active metal complexes. While the mesityl group itself is used in organometallic chemistry, it is often to provide steric bulk rather than to act as a coordinating moiety. The development of polydentate ligands from this compound would necessitate chemical modification of the ethoxymethyl group or the aromatic ring to introduce additional donor atoms, a synthetic pathway that has not been reported in the current body of scientific literature.

Applications in Organometallic Chemistry

Consistent with the lack of its use in ligand synthesis, there are no documented applications of this compound in organometallic chemistry. The applications of related mesitylene derivatives in this field are well-established, where they can act as ancillary ligands that stabilize metal centers and influence their reactivity. The unique electronic and steric properties of the this compound moiety have yet to be investigated in the context of organometallic complexes and their potential catalytic activities.

Advanced Spectroscopic and Analytical Characterization of 2 Ethoxymethyl 1,3,5 Trimethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR Spectral Analysis of Ether and Aromatic Protons

The ¹H NMR spectrum of 2-(Ethoxymethyl)-1,3,5-trimethylbenzene is expected to show distinct signals for the aromatic protons, the methyl groups attached to the benzene (B151609) ring, and the protons of the ethoxymethyl substituent. For comparison, the highly symmetrical parent compound, 1,3,5-trimethylbenzene (mesitylene), exhibits a simple ¹H NMR spectrum with two singlets: one for the three equivalent aromatic protons around δ 6.78 ppm and another for the nine equivalent methyl protons at approximately δ 2.26 ppm. docbrown.info

In the case of this compound, the introduction of the ethoxymethyl group at the C2 position breaks the symmetry of the aromatic ring. This would result in a more complex splitting pattern for the remaining two aromatic protons. The methylene (B1212753) protons of the ethoxymethyl group adjacent to the aromatic ring (Ar-CH₂-O) are expected to appear as a singlet at around δ 4.4-4.6 ppm. The methylene protons of the ethyl group (-O-CH₂-CH₃) would likely resonate as a quartet around δ 3.5 ppm, coupled to the adjacent methyl protons, which in turn would appear as a triplet around δ 1.2 ppm. The three methyl groups on the aromatic ring would no longer be equivalent and are expected to show distinct singlets in the region of δ 2.2-2.4 ppm. libretexts.orgmsu.edu

The ¹³C NMR spectrum of 1,3,5-trimethylbenzene shows three signals, corresponding to the three distinct carbon environments due to its high symmetry. docbrown.info For this compound, a greater number of signals is anticipated due to the reduced symmetry. The carbon of the methylene group attached to the aromatic ring is expected to resonate in the range of δ 70-80 ppm. The methylene carbon of the ethyl group would likely appear around δ 65-70 ppm, and the terminal methyl carbon of the ethyl group would be found further upfield, around δ 15 ppm. The aromatic region of the spectrum would also be more complex compared to the parent mesitylene (B46885), with distinct signals for each of the six aromatic carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H6.8 - 7.0Multiplet
Ar-CH₂-O4.4 - 4.6Singlet
-O-CH₂-CH₃~3.5Quartet
Ring-CH₃2.2 - 2.4Singlet(s)
-O-CH₂-CH₃~1.2Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic-C125 - 140
Ar-CH₂-O70 - 80
-O-CH₂-CH₃65 - 70
Ring-CH₃20 - 25
-O-CH₂-CH₃~15

Application of Deuterated Analogues in Mechanistic Studies

The use of deuterated analogues is a powerful tool in elucidating reaction mechanisms. In studies related to the atmospheric oxidation of aromatic compounds, deuterated versions of parent molecules are often employed to trace the pathways of reaction and identify the fate of specific hydrogen atoms. For instance, studies on the OH-initiated oxidation of deuterated 1,3,5-trimethylbenzene (C₉D₁₂) have been instrumental in understanding the formation of secondary organic aerosols. nih.gov The analysis of the mass spectra of the products from the oxidation of the deuterated compound allows for the differentiation of reaction pathways, such as OH addition to the ring versus H-abstraction from the methyl groups. nih.gov

Similarly, a deuterated analogue of this compound, for example, with deuterium (B1214612) atoms on the ethoxymethyl group, could be used to investigate the mechanisms of its thermolysis or photo-oxidation. By tracking the deuterium labels in the resulting fragments and products, it would be possible to determine whether fragmentation occurs preferentially at the benzylic C-O bond or the ethyl C-O bond, and to what extent hydrogen rearrangements are involved in the degradation process.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. The calculated exact mass of this compound (C₁₂H₁₈O) is 178.1358 g/mol . HRMS would be able to confirm this elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Analysis of Thermolysis and Photo-oxidation Products

The fragmentation of this compound in a mass spectrometer, as well as its thermolysis and photo-oxidation products, can be predicted based on the known behavior of related compounds such as aryl ethers and substituted benzenes. researchgate.net

Under electron ionization (EI) conditions, the molecular ion peak [M]⁺ at m/z = 178 would be expected. A prominent fragmentation pathway for aryl ethers is the cleavage of the benzylic C-O bond. miamioh.edu For this compound, this would lead to the formation of a stable 2,4,6-trimethylbenzyl cation at m/z = 133. Another likely fragmentation would be the loss of an ethoxy radical to form a trimethylphenyl cation at m/z = 119, or the loss of an ethyl group to form a trimethylbenzyloxy cation at m/z = 149. Further fragmentation of the trimethylbenzyl cation could lead to the tropylium (B1234903) ion at m/z = 91 through rearrangement and loss of propylene.

The photo-oxidation of trimethylbenzenes is known to produce a complex mixture of products, including ring-retaining compounds and ring-opening products. researchgate.net Key products from the photo-oxidation of 1,3,5-trimethylbenzene include 3,5-dimethylbenzaldehyde (B1265933) and 2,4,6-trimethylphenol. researchgate.net By analogy, the photo-oxidation of this compound is expected to yield a variety of oxygenated products, potentially including aldehydes, phenols, and ring-opened dicarbonyls. The presence of the ethoxymethyl group may also lead to products resulting from reactions at this substituent.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic ring, the methyl groups, and the ether linkage. The C-H stretching vibrations of the aromatic ring would appear in the region of 3000-3100 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range. docbrown.info A strong absorption band corresponding to the C-O-C stretching of the ether group is expected in the region of 1050-1150 cm⁻¹. docbrown.info The out-of-plane C-H bending vibrations of the substituted benzene ring would give rise to characteristic bands in the fingerprint region (below 900 cm⁻¹), which can be indicative of the substitution pattern.

The Raman spectrum of this compound would provide complementary information. Aromatic ring stretching vibrations typically give rise to strong Raman bands in the 1580-1620 cm⁻¹ and 990-1010 cm⁻¹ regions. The symmetric stretching of the methyl groups would also be expected to produce a strong Raman signal.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Strong
Aromatic C=C Stretch1580 - 1620Medium-Strong
C-O-C Stretch1050 - 1150Strong
Aromatic C-H Bend (out-of-plane)< 900Strong

Table 4: Predicted Raman Shifts for this compound

Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
Aromatic Ring Breathing990 - 1010Strong
Aromatic C=C Stretch1580 - 1620Strong
Symmetric CH₃ Stretch~2920Strong

Identification of Characteristic Functional Group Frequencies

The structural complexity of this compound gives rise to a unique spectroscopic fingerprint. Analysis of its characteristic functional group frequencies, primarily through infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, allows for its unambiguous identification and structural elucidation.

Infrared (IR) Spectroscopy:

Key expected IR absorption bands include:

Aromatic C-H Stretching: Vibrations of the C-H bonds on the benzene ring are anticipated in the region of 3100-3000 cm⁻¹. For 1,3,5-trimethylbenzene, strong absorptions are noted between 3080 to 3030 cm⁻¹, which is characteristic of aryl C-H stretching vibrations. docbrown.info

Aliphatic C-H Stretching: The methyl (CH₃) and methylene (CH₂) groups in the ethoxymethyl substituent will show strong C-H stretching vibrations in the 2975-2850 cm⁻¹ range. docbrown.info

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a series of sharp bands in the 1600-1450 cm⁻¹ region. For mesitylene, these are observed near 1600 and 1500 cm⁻¹. docbrown.info

C-O-C Ether Stretching: A prominent and characteristic band for the ether linkage (C-O-C) is expected. This strong absorption typically occurs in the 1260-1000 cm⁻¹ range. The asymmetric stretching vibration is generally stronger than the symmetric one.

Aromatic C-H Bending: Out-of-plane (OOP) bending vibrations of the aromatic C-H bonds are highly indicative of the substitution pattern. For a 1,3,5-trisubstituted benzene ring, a strong absorption is expected in the 900-810 cm⁻¹ region. In the case of 1,3,5-trimethylbenzene, these vibrations are observed between 900 to 735 cm⁻¹. docbrown.info

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference Compound
Aromatic C-HStretching3100-30001,3,5-trimethylbenzene docbrown.info
Aliphatic C-H (CH₂, CH₃)Stretching2975-28501,3,5-trimethylbenzene docbrown.info
Aromatic C=CStretching1600-14501,3,5-trimethylbenzene docbrown.info
Ether C-O-CStretching1260-1000General ethers
Aromatic C-HOut-of-plane Bending900-8101,3,5-trimethylbenzene docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons. Based on the structure of 1,3,5-trimethylbenzene, the aromatic protons are equivalent due to the molecule's symmetry and appear as a singlet. docbrown.infoquora.com However, in this compound, the symmetry is broken, and the aromatic protons would likely appear as distinct signals. The ethoxymethyl group would introduce a triplet for the terminal methyl protons, a quartet for the methylene protons adjacent to the oxygen, and a singlet for the methylene protons linking the ether to the benzene ring. The methyl groups on the benzene ring would also likely show distinct singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum would similarly show distinct signals for each non-equivalent carbon atom. The high symmetry of 1,3,5-trimethylbenzene results in only three distinct signals in its ¹³C NMR spectrum. docbrown.info For this compound, a greater number of signals would be expected due to the lower symmetry. The carbons of the ethoxy group would appear in the typical upfield region for aliphatic carbons, while the aromatic carbons would resonate at lower field.

NucleusProton/Carbon EnvironmentExpected Chemical Shift (ppm)Splitting Pattern (¹H NMR)
¹HAromatic-H~6.8-7.2Singlets/Multiplets
¹HAr-CH₂-O~4.5Singlet
¹HO-CH₂-CH₃~3.5Quartet
¹HO-CH₂-CH₃~1.2Triplet
¹HAromatic-CH₃~2.3Singlets
¹³CAromatic-C~120-140N/A
¹³CAr-CH₂-O~70N/A
¹³CO-CH₂-CH₃~65N/A
¹³CO-CH₂-CH₃~15N/A
¹³CAromatic-CH₃~20N/A

X-ray Diffraction and Crystallography for Solid-State Structure

X-ray diffraction and crystallography are powerful techniques for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding the molecule's conformation, intermolecular interactions, and packing in the solid state.

A thorough search of the available scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its solid-state structure, including unit cell parameters, space group, and specific intermolecular interactions, cannot be provided at this time.

For related compounds, crystallographic studies on various substituted benzene derivatives have been reported. researchgate.netmdpi.comresearchgate.net These studies reveal that the solid-state packing of such molecules is governed by a combination of van der Waals forces and, where applicable, weaker hydrogen bonding interactions. The conformation of flexible side chains, such as the ethoxymethyl group, is influenced by steric effects and the optimization of intermolecular contacts within the crystal lattice.

Without experimental data for the title compound, any discussion of its crystal structure remains speculative. Future crystallographic studies would be necessary to elucidate its solid-state architecture.

Theoretical and Computational Chemistry Studies of 2 Ethoxymethyl 1,3,5 Trimethylbenzene

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Extensive literature searches did not yield specific quantum chemical calculations, such as Density Functional Theory (DFT), focused solely on 2-(ethoxymethyl)-1,3,5-trimethylbenzene. The available research primarily centers on its parent compound, 1,3,5-trimethylbenzene (mesitylene). Computational studies on mesitylene (B46885) have utilized DFT to investigate its electronic properties, optimized structure, and vibrational frequencies. researchgate.netresearchgate.net For instance, calculations have been performed using the B3LYP functional with various basis sets to determine properties like ionization potentials, energy gaps, and electronic states. researchgate.net

Transition State Analysis and Reaction Pathway Energetics

Specific transition state analyses and reaction pathway energetics for this compound were not found in the reviewed literature. However, related research on the atmospheric oxidation of 1,3,5-trimethylbenzene provides insights into the types of reaction pathways that could be computationally studied. For example, the OH-initiated oxidation of 1,3,5-trimethylbenzene has been shown to proceed through the formation of a bicyclic peroxy radical. nih.gov Quantum chemical calculations have been used to explore the potential energy surfaces of the reactions of this radical, identifying transition states and intermediates. nih.gov Such methodologies could be applied to investigate the reaction pathways of this compound, for instance, in its reactions with atmospheric oxidants.

Charge Density Distribution and Bond Formation Dynamics

Direct studies on the charge density distribution and bond formation dynamics of this compound are not available. However, DFT calculations performed on 1,3,5-trimethylbenzene and its derivatives provide a framework for how such analyses could be conducted. researchgate.net These calculations can reveal the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor, which is crucial for understanding its reactivity towards electrophiles and nucleophiles.

Molecular Dynamics and Conformational Analysis

No specific molecular dynamics simulations or detailed conformational analyses for this compound were identified in the searched literature.

Computational Modeling of Environmental Degradation Processes

There is a lack of computational models specifically detailing the environmental degradation processes of this compound.

Mechanistic Predictions for Atmospheric Degradation

Specific mechanistic predictions for the atmospheric degradation of this compound are not available. However, based on studies of similar aromatic compounds, its atmospheric degradation is likely initiated by reaction with hydroxyl (OH) radicals. nih.govcopernicus.org The reaction would likely proceed via two main pathways: OH addition to the aromatic ring and H-atom abstraction from the ethoxymethyl group or the methyl groups. Computational modeling could be employed to predict the branching ratios of these pathways and to identify the subsequent degradation products. For comparison, the atmospheric oxidation of 1,3,5-trimethylbenzene has been studied computationally, providing a model for how the degradation of its derivatives could be approached. nih.gov

Kinetic Modeling of Degradation Pathways

A comprehensive review of scientific literature reveals a significant gap in the specific area of kinetic modeling for the degradation pathways of this compound. Extensive searches for detailed research findings and data tables pertaining to the degradation kinetics of this particular compound did not yield any specific studies.

While research exists on the degradation of the parent compound, 1,3,5-trimethylbenzene, and related aromatic ethers, this information is not directly applicable to the kinetic modeling of this compound due to the influence of the ethoxymethyl substituent on the molecule's reactivity and degradation mechanisms. The presence of the ether linkage introduces potential reaction sites that are absent in 1,3,5-trimethylbenzene, leading to different degradation products and reaction rates.

Therefore, without dedicated experimental or computational studies on this compound, it is not possible to provide scientifically accurate and detailed information, including data tables, on the kinetic modeling of its degradation pathways. Further research is required to elucidate the specific mechanisms and kinetics of its environmental fate.

Research and Industrial Applications of 2 Ethoxymethyl 1,3,5 Trimethylbenzene and Its Derivatives Non Clinical

Precursor in Fine Chemical Synthesis

The chemical reactivity of 2-(Ethoxymethyl)-1,3,5-trimethylbenzene makes it a valuable starting material for the synthesis of more complex molecules with specific functionalities.

Intermediate for Pharmaceuticals and Dyes

While direct clinical applications are outside the scope of this article, the core structure of this compound is relevant to the synthesis of intermediates used in the pharmaceutical and dye industries. The mesitylene (B46885) backbone is a known precursor to 2,4,6-trimethylaniline, which is a key component in the manufacturing of certain colorants. wikipedia.org The ethoxymethyl group can be chemically modified or cleaved to introduce other functional groups, paving the way for the creation of diverse molecular scaffolds. For instance, related benzene (B151609) derivatives are utilized in the synthesis of heterocyclic compounds like 1,2,4-triazoles and 1,3,4-thiadiazoles, which have been investigated for their biological activities. mdpi.com

Synthesis of Deuterated Compounds for Scientific Research

In scientific research, particularly in mechanistic studies and metabolic profiling, the use of isotopically labeled compounds is crucial. Deuterium (B1214612) (a stable isotope of hydrogen) labeling can help in tracing the metabolic fate of a molecule or in understanding reaction mechanisms. nih.govepj-conferences.org The replacement of hydrogen with deuterium can influence the rate of metabolism and the distribution of metabolites, a phenomenon known as the deuterium kinetic isotope effect. nih.gov While specific examples of direct deuteration of this compound are not extensively documented in readily available literature, the principles of synthesizing deuterated aromatic compounds are well-established. nih.gov Methods often involve isotopic exchange reactions or the use of deuterated starting materials. nih.govepj-conferences.org For instance, deuterated 1,3,5-trimethylbenzene (Mesitylene-d12) is commercially available and used in NMR spectroscopy. isotope.com

Advanced Materials Development

The structural characteristics of this compound and its derivatives lend themselves to the creation of polymers and resins with tailored properties.

Polymers and Resins with Tunable Properties

The aromatic ring of this compound provides rigidity and thermal stability, while the ethoxymethyl group offers a site for polymerization or cross-linking. This makes it a potential monomer or additive in the synthesis of various polymers. Epoxy resins, for example, are thermosetting polymers with wide industrial applications due to their excellent adhesion and resistance properties. the-innovation.org The synthesis of epoxy resins often involves the reaction of a compound with at least two reactive hydrogen atoms with epichlorohydrin. mdpi.com Lignin, a natural aromatic polymer, is being explored as a bio-based component for epoxy resins. the-innovation.org The fundamental chemistry involved in these processes could be applied to derivatives of this compound to create novel polymers. The incorporation of such aromatic structures can influence the glass transition temperature and thermal stability of the resulting materials. mdpi.com

Catalytic and Reaction Engineering Applications

The mesityl group, derived from mesitylene, and related structures play a role in both heterogeneous and homogeneous catalysis, influencing reaction selectivity and catalyst stability. wikipedia.org

Role in Heterogeneous and Homogeneous Catalysis

In catalysis, the steric bulk of the mesityl group can be exploited to create specific reaction environments around a catalytic center. wikipedia.org This is particularly important in asymmetric catalysis, where controlling the stereochemical outcome of a reaction is critical. While specific catalytic applications of this compound are not widely reported, its structural relative, 1,3,5-trimethylbenzene, has been used as a swelling agent in the synthesis of mesocellular foam (MCF) materials, which can act as catalyst supports. researchgate.net The distinction between homogeneous (catalyst in the same phase as reactants) and heterogeneous (catalyst in a different phase) catalysis is crucial, and studies have shown that the same precursor can lead to either type of catalysis depending on the reaction conditions. nih.govresearchgate.net For example, organometallic complexes containing mesitylene as a ligand have been investigated in hydrogenation reactions. nih.govresearchgate.net

Interactive Data Table: Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound6319-71-7C12H18O178.27
Mesitylene (1,3,5-Trimethylbenzene)108-67-8C9H12120.19
1,2,4-Trimethylbenzene (B165218) (Pseudocumene)95-63-6C9H12120.19
1,2,3-Trimethylbenzene (B126466) (Hemimellitene)526-73-8C9H12120.19
2-Ethynyl-1,3,5-trimethylbenzene769-26-6C11H12156.22
2-Ethyl-1,3,5-trimethoxybenzene67827-55-8C11H16O3196.24

Electrochemical Synthesis in Industrial Processes

While specific industrial-scale electrochemical synthesis of this compound is not detailed in publicly available scientific literature, the principles and methodologies for such a transformation are well-established within the field of organic electrosynthesis. The industrial application of electrochemistry offers significant advantages, including the replacement of hazardous chemical oxidants with clean electrons, high selectivity, and operation under mild conditions, making it a sustainable and cost-effective alternative to traditional chemical routes. researchgate.netacs.org

The synthesis of an aromatic ether like this compound would likely proceed via the anodic oxidation of the benzylic C(sp³)–H bond of a methyl group on the mesitylene (1,3,5-trimethylbenzene) ring in the presence of ethanol (B145695). This approach falls under the category of C-H functionalization, a highly sought-after transformation in modern organic synthesis.

Electrochemical methods for benzylic C-H functionalization typically involve the direct or indirect oxidation of the alkylarene substrate at the anode. This generates a reactive intermediate, such as a benzylic carbocation, which can then be trapped by a nucleophile—in this case, ethanol—to form the desired ether product.

Key research findings in related electrochemical transformations provide a framework for the potential industrial process for this compound and its derivatives. These processes are generally carried out in undivided or divided electrochemical cells using constant current electrolysis.

Table 1: General Conditions for Electrochemical Benzylic C–H Functionalization
ParameterTypical Conditions & MaterialsRationale & Impact on Synthesis
Starting Material (Substrate)Alkylarenes (e.g., Toluene (B28343), Ethylbenzene, Mesitylene)The structure of the alkylbenzene affects the reactivity and stability of the benzylic intermediate. Electron-donating groups on the aromatic ring can facilitate oxidation.
NucleophileAlcohols (for etherification), Carboxylic Acids (for acyloxylation)The choice of nucleophile determines the final product. For this compound, ethanol would be the nucleophile.
Electrode MaterialAnode: Carbon (Graphite, Reticulated Vitreous Carbon), Platinum; Cathode: Platinum, Steel, NickelGraphite electrodes are often preferred due to their low cost and effectiveness in promoting the desired carbocation formation over other side reactions. acs.org
Solvent/Electrolyte SystemSolvents: Dichloromethane (DCM), Acetonitrile (CH3CN); Electrolytes: Tetrabutylammonium salts (e.g., n-Bu4NBF4, n-Bu4NPF6)The system must provide sufficient conductivity and be stable under the oxidative conditions. The choice of electrolyte can influence reaction selectivity and efficiency.
Cell TypeUndivided or Divided CellUndivided cells are simpler and more cost-effective for industrial scale-up, though divided cells can prevent undesired reactions at the counter electrode.
Current DensityTypically 1-20 mA/cm²Controls the rate of the electrochemical reaction. Optimization is crucial to balance reaction speed with selectivity and energy consumption.

Detailed studies on the electrochemical acyloxylation of benzylic C(sp³)–H bonds, a closely related process, demonstrate the feasibility and generality of this approach. In these studies, various alkylarenes were successfully converted to their corresponding benzylic esters in moderate to excellent yields. acs.org The extension of this methodology to use alcohols as nucleophiles for etherification is a logical and documented progression.

Table 2: Research Findings on Electrochemical Benzylic Functionalization of Alkylarenes
SubstrateNucleophile/ReagentProduct TypeElectrode (Anode)YieldReference
EthylbenzeneAcetic AcidBenzylic AcetateGraphite83% acs.org
4-EthylbiphenylAcetic AcidBenzylic AcetateGraphite72% acs.org
EthylbenzeneTrifluoroacetic AcidBenzylic TrifluoroacetateGraphite51% acs.org
Various AlkylarenesNitriles (e.g., CH3CN)N-benzyl-substituted amidesNot SpecifiedModerate to Good thieme-connect.de
MesityleneNitrate Ion / Acetic AcidBenzyl (B1604629) Acetates / BibenzylsNot SpecifiedSide-chain substitution lookchem.com

The mechanism for the formation of a benzylic ether like this compound would involve the initial oxidation of the mesitylene at the anode to form a radical cation. Subsequent deprotonation at one of the methyl groups yields a benzylic radical. Further oxidation of this radical generates a stable benzylic carbocation. This electrophilic intermediate is then rapidly attacked by the ethanol present in the reaction medium. A final deprotonation step yields the target ether, this compound, and regenerates the catalyst if one is used.

For industrial applications, scaling up such a process from laboratory to production scale requires careful engineering of the electrochemical reactor to optimize mass transport, heat management, and current distribution. acs.org The potential for paired electrosynthesis, where valuable products are generated at both the anode and the cathode, could further enhance the economic viability of such a process. electrochem.org

Environmental Fate and Degradation Mechanisms of Trimethylbenzene Compounds

Aquatic and Terrestrial Biogeochemical Transformation8.2.1. Microbial and Chemical Degradation Pathways in Water and Sediment8.2.2. Kinetic Studies of Environmental Breakdown

To maintain scientific accuracy and adhere to the specific instructions, this article cannot be generated at this time. Further scientific investigation into the environmental behavior of 2-(Ethoxymethyl)-1,3,5-trimethylbenzene is required before a comprehensive summary of its environmental fate can be compiled.

Future Outlook and Emerging Research Directions in 2 Ethoxymethyl 1,3,5 Trimethylbenzene Chemistry

Sustainable Synthesis and Green Chemistry Approaches

Current synthetic chemistry heavily emphasizes the development of environmentally benign processes. For a compound like 2-(Ethoxymethyl)-1,3,5-trimethylbenzene, future research into its synthesis would likely prioritize green chemistry principles. The parent compound, mesitylene (B46885), is a major urban volatile organic compound (VOC) resulting from combustion, which plays a role in atmospheric chemistry wikipedia.org. This underscores the need for clean synthetic routes for its derivatives.

Key research directions would include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Renewable Feedstocks: Investigating the synthesis from bio-based sources rather than traditional petrochemical feedstocks like coal tar wikipedia.org.

Green Solvents: Replacing hazardous organic solvents with safer alternatives such as water, supercritical fluids, or bio-derived solvents. Mesitylene itself is used as a specialty solvent, but its synthesis and derivatization should aim to use greener options wikipedia.orgchemicalbook.com.

Catalysis over Stoichiometric Reagents: Employing catalytic methods to reduce energy consumption and waste generation, moving away from stoichiometric reagents that are consumed in the reaction.

Table 1: Potential Green Chemistry Metrics for Synthesis Evaluation

MetricDescriptionPotential Goal for Synthesis
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%>80%
E-Factor (Total mass of waste / Mass of product)<5
Solvent Intensity Mass of solvent / Mass of productMinimize use of non-recyclable or hazardous solvents
Energy Efficiency Conducting reactions at ambient temperature and pressureReduce overall energy consumption

Novel Catalytic Systems for Functionalization

The 1,3,5-trimethylbenzene (mesitylene) core is a versatile scaffold for further chemical modification. The mesityl group is often used as a bulky ligand in organometallic chemistry to stabilize metal centers or as a blocking group in asymmetric catalysis wikipedia.org. Future research on this compound would likely explore catalytic functionalization of either the aromatic ring or the ethoxymethyl side chain.

Potential areas of investigation include:

C-H Activation: Developing catalysts (e.g., based on palladium, rhodium, or iron) for the direct functionalization of the aromatic C-H bonds of the mesitylene ring, which would be a more atom-economical approach than traditional methods requiring pre-functionalized starting materials.

Side-Chain Modification: Creating selective catalytic systems to modify the ethoxymethyl group, for instance, through oxidation, ether cleavage, or substitution, to introduce new functionalities.

Asymmetric Catalysis: Using the sterically demanding nature of the substituted mesityl group as part of a chiral ligand or catalyst to induce stereoselectivity in chemical transformations.

Advanced Characterization Techniques for Complex Systems

As with any novel compound, a thorough understanding of the structure and properties of this compound is essential. While standard techniques like NMR and mass spectrometry would be used for basic characterization, advanced methods would be needed to study its behavior in more complex environments. For instance, the distinct NMR signals of mesitylene's aromatic (singlet near 6.8 ppm) and methyl protons (singlet near 2.3 ppm) make it a useful internal standard, a property that might be shared by its derivatives wikipedia.org.

Future characterization studies could involve:

In-Situ Spectroscopy: Utilizing techniques like in-situ FTIR or Raman spectroscopy to monitor the synthesis or functionalization of the compound in real-time, providing mechanistic insights.

Advanced Mass Spectrometry: Employing methods like tandem mass spectrometry (MS/MS) to elucidate fragmentation pathways and identify trace impurities or degradation products.

Computational Modeling: Using density functional theory (DFT) and other computational methods to predict spectroscopic properties, reaction mechanisms, and potential interactions in supramolecular systems.

Integration into Supramolecular and Nanoscience Applications

The rigid and symmetric structure of the mesitylene core makes it an attractive building block for supramolecular chemistry and nanoscience chemicalbook.com. Mesitylene itself can be a component of larger host-guest systems like mesitylene researchgate.netarenes . The introduction of the ethoxymethyl group provides a potential point for non-covalent interactions (e.g., hydrogen bonding with the ether oxygen) or further covalent modification.

Emerging research could focus on:

Self-Assembled Monolayers (SAMs): Investigating the ability of this compound derivatives to form ordered layers on surfaces, which could have applications in electronics or sensor technology.

Host-Guest Chemistry: Incorporating the molecule as a guest within larger host molecules (e.g., cyclodextrins, calixarenes) or as a building block for new host structures. These systems have applications in sensing, catalysis, and drug delivery nih.govresearchgate.net.

Functional Nanomaterials: Attaching the molecule to the surface of nanoparticles (e.g., gold, silica) or carbon nanomaterials to modify their properties, such as solubility or surface reactivity, for biomedical or materials science applications mdpi.comjnanoscitec.comaspbs.com.

Refined Environmental Impact and Remediation Strategies

The environmental fate of aromatic compounds is a significant area of research. Trimethylbenzenes are components of fuels and are released into the environment through vehicle emissions and industrial use texas.govepa.gov. They are volatile organic compounds that can contribute to the formation of tropospheric ozone wikipedia.org. While generally considered biodegradable, their persistence and toxicity are of concern sci-hub.boxilo.org.

Future research specific to this compound would need to:

Assess Biodegradability: Determine the rate and pathways of microbial degradation. The presence of the ether linkage may alter its susceptibility to breakdown compared to the parent trimethylbenzene nih.gov.

Evaluate Toxicity and Bioaccumulation: Conduct studies on aquatic organisms and other relevant species to understand its potential ecological risk. The addition of the ethoxymethyl group could change its solubility and lipophilicity, affecting its bioaccumulation potential sci-hub.box.

Develop Remediation Techniques: Explore remediation strategies for contaminated soil and water. Technologies such as bioremediation, phytoremediation, and chemical oxidation are used for other aromatic hydrocarbons and could be adapted if necessary mdpi.comresearchgate.netnih.govmdpi.com. The environmental fate of related alkoxymethylbenzenes, such as halomethoxybenzenes, indicates the potential for long-range atmospheric transport, a factor that would require investigation vliz.benih.gov.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.